molecular formula C21H22F3N3O B12762937 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- CAS No. 117928-86-6

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)-

Cat. No.: B12762937
CAS No.: 117928-86-6
M. Wt: 389.4 g/mol
InChI Key: OXYRFBZVWYYLAY-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- is a complex organic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with a dimethylamino propyl group, a phenylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Dimethylamino Propyl Group: The dimethylamino propyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Addition of the Phenylmethyl Group: The phenylmethyl group can be added through Friedel-Crafts alkylation reactions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxalinone derivatives.

    Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.

Scientific Research Applications

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinoxalinone: The parent compound without the additional substituents.

    1-Methyl-2(1H)-Quinoxalinone: A derivative with a methyl group at the nitrogen position.

    3-Methyl-2(1H)-Quinoxalinone: A derivative with a methyl group at the third position.

Uniqueness

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the dimethylamino propyl group enhances its solubility and interaction with biological targets, while the trifluoromethyl group increases its metabolic stability and lipophilicity.

Properties

CAS No.

117928-86-6

Molecular Formula

C21H22F3N3O

Molecular Weight

389.4 g/mol

IUPAC Name

3-benzyl-1-[3-(dimethylamino)propyl]-6-(trifluoromethyl)quinoxalin-2-one

InChI

InChI=1S/C21H22F3N3O/c1-26(2)11-6-12-27-19-10-9-16(21(22,23)24)14-17(19)25-18(20(27)28)13-15-7-4-3-5-8-15/h3-5,7-10,14H,6,11-13H2,1-2H3

InChI Key

OXYRFBZVWYYLAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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